molecular formula C16H17N5O B2985853 1-Benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide CAS No. 2418707-60-3

1-Benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide

Cat. No.: B2985853
CAS No.: 2418707-60-3
M. Wt: 295.346
InChI Key: KYBOUPQPKJCVPS-UHFFFAOYSA-N
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Description

1-Benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a cyanocyclopropyl group, and an ethyltriazole carboxamide moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane derivative with cyanogen bromide under basic conditions.

    Synthesis of the ethyltriazole moiety: This involves the cyclization of an appropriate precursor, such as an ethyl azide, with a suitable alkyne under copper-catalyzed conditions.

    Coupling of the benzyl group: The final step involves the coupling of the benzyl group with the previously synthesized cyanocyclopropyl-ethyltriazole intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-Benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide can be compared with other similar compounds, such as:

    1-Benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide: This compound shares a similar cyanocyclopropyl group but differs in the core structure, which is an indole instead of a triazole.

    1-Benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: This compound also contains a cyanocyclopropyl group but has a pyrazolo[3,4-b]pyridine core.

Properties

IUPAC Name

1-benzyl-N-(1-cyanocyclopropyl)-5-ethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-2-13-14(15(22)18-16(11-17)8-9-16)19-20-21(13)10-12-6-4-3-5-7-12/h3-7H,2,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBOUPQPKJCVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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